molecular formula C9H11BrN2 B2553839 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1259512-11-2

6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B2553839
M. Wt: 227.105
InChI Key: CGRAIZNYIYTGLF-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure K using 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (300 mg, 1.244 mmol), sodium bis(2-methoxyethoxy)-aluminium hydride (1.131 mL, 3.73 mmol) in toluene (3 mL). After purification 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine was obtained as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.131 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][C:9](=O)[C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][CH2:9][C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)C(C(N2)=O)(C)C
Step Two
Name
Quantity
1.131 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=NC1)C(CN2)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.